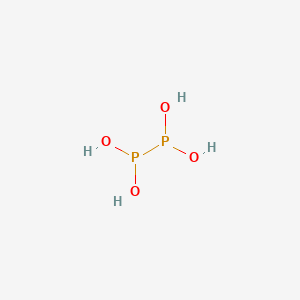
Dihydroxyphosphinophosphonous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dihydroxyphosphinophosphonous acid (DHPPA) is a phosphorus-containing compound featuring both phosphinic (P(III), H₂P(O)OH) and phosphonic (P(V), HP(O)(OH)₂) acid groups within its structure. This dual functionality enables unique reactivity and applications in coordination chemistry, catalysis, and materials science.
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between DHPPA and analogous phosphorus-containing compounds:
Structural and Functional Differences
- Oxidation State: DHPPA uniquely combines P(III) and P(V) centers, whereas compounds like propylphosphonic acid and hydroxyphosphonoacetic acid exclusively feature P(V) .
- Reactivity : The phosphinic group (P(III)) in DHPPA is more nucleophilic than phosphonic acid derivatives, enabling reactions with electrophiles (e.g., metal ions or alkyl halides) . In contrast, diphenylphosphine’s air sensitivity limits its utility outside inert atmospheres .
- Acidity: DHPPA’s dual acidic protons (pKa₁ ~1.5, pKa₂ ~6.2) provide broader pH-dependent coordination compared to monoprotic analogs like dimethyl phosphite (pKa ~1.8) .
Properties
Molecular Formula |
H4O4P2 |
|---|---|
Molecular Weight |
129.977 g/mol |
IUPAC Name |
dihydroxyphosphanylphosphonous acid |
InChI |
InChI=1S/H4O4P2/c1-5(2)6(3)4/h1-4H |
InChI Key |
OKBHKTDLKQHTOR-UHFFFAOYSA-N |
Canonical SMILES |
OP(O)P(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















